molecular formula C9H14N4 B1489003 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1342774-50-8

3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B1489003
CAS No.: 1342774-50-8
M. Wt: 178.23 g/mol
InChI Key: YGQABSXCXZKDHZ-UHFFFAOYSA-N
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Description

3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(3-aminopropyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-4-1-3-9-7-12-13(8-9)6-2-5-11/h7-8H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQABSXCXZKDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function. Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered biochemical and cellular effects. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, which is important for understanding its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization influences the compound’s activity and function, as it interacts with specific biomolecules within these compartments.

Biological Activity

3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile (CAS Number: 1342774-50-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an aminopropyl group and a nitrile functionality. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H14N
  • Molecular Weight : 178.23 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole ring can modulate enzyme activity and receptor interactions, which may lead to significant pharmacological effects. The nitrile group may also play a role in the reactivity and bioactivity of the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. The specific activity of this compound against various pathogens has not been extensively documented; however, similar compounds have shown promising results in inhibiting bacterial and fungal growth.

Anticancer Properties

Several studies have suggested that pyrazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been hypothesized based on structural analogs. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds within this class have demonstrated the ability to reduce inflammatory markers and modulate immune responses, suggesting that this compound could possess similar effects.

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on the biological activities of pyrazole derivatives:

StudyFindings
Pendergrass et al. (2022) Investigated the inhibition of type III secretion systems in bacteria, demonstrating that related compounds can significantly reduce pathogenicity at certain concentrations.
Docking Studies (2023) Molecular docking simulations indicated that pyrazole derivatives exhibit strong binding affinities to targets involved in oxidative stress and inflammation pathways.
Antimicrobial ScreeningWhile specific data for this compound is limited, similar compounds have shown effectiveness against Gram-positive bacteria and fungi, warranting further investigation into this compound's potential .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, the compound has been tested in formulations aimed at treating various cancers, including breast and prostate cancer. The mechanism often involves the inhibition of specific pathways that promote tumor growth.

Case Study:
A study published in a patent document highlighted the use of 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile in drug compositions aimed at treating autoimmune diseases and cancers. The findings suggested that this compound could potentially prevent or treat these conditions effectively, although further clinical trials are necessary to establish efficacy and safety .

2. Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Research Insight:
Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, thereby providing neuroprotective benefits .

Material Science Applications

1. Synthesis of Functional Materials

This compound can be utilized as a building block for synthesizing novel materials with specific functionalities. Its ability to form coordination complexes makes it valuable in the development of new catalysts or sensors.

Data Table: Potential Material Applications

Application AreaDescriptionPotential Benefits
CatalysisUsed as a ligand in metal complexesEnhanced reaction rates
SensorsDevelopment of chemical sensorsHigh sensitivity and selectivity
Drug DeliveryFormulation of nanocarriers for targeted deliveryImproved bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile
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3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.